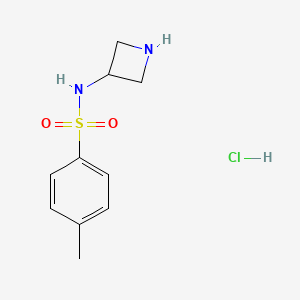![molecular formula C20H19N3O5S2 B2923788 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 866810-54-0](/img/no-structure.png)
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a pyrimidinone group, a sulfanyl group, and an ethoxyphenyl group . These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups. The benzenesulfonyl and ethoxyphenyl groups are aromatic, which means they have a cyclic structure with alternating double and single bonds . The pyrimidinone group is a heterocyclic ring that contains two nitrogen atoms . The sulfanyl group (-SH) is a thiol group, similar to an alcohol group but with a sulfur atom instead of an oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility in various solvents would depend on the polarity of the molecule, which in turn depends on the presence and arrangement of polar functional groups . Its melting and boiling points would depend on the strength of the intermolecular forces, which could include hydrogen bonding, dipole-dipole interactions, and London dispersion forces .科学的研究の応用
Antimicrobial Activity
This compound has shown promise in the field of antimicrobial research. It’s been studied for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain. The compound’s mechanism involves the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), which is a novel target for antibacterial agents . This could lead to the development of new antibiotics that work differently from existing ones, potentially overcoming current antibiotic resistance issues.
Drug Design and Synthesis
In drug design, the compound serves as a scaffold for creating new molecules with potential therapeutic effects. Its structure allows for the construction of heterocyclic hybrids, which can be further modified to enhance their pharmacological properties . This versatility makes it a valuable starting point for the synthesis of new drugs, particularly in the realm of antibacterial and antifungal medications.
Molecular Docking Studies
The compound’s affinity for the TrmD enzyme has been confirmed through molecular docking studies . These studies help predict how the compound interacts with the enzyme at a molecular level, providing insights into its potential as a drug candidate. This application is crucial for preclinical research, where understanding the interaction between a drug and its target can significantly streamline the drug development process.
Pharmacokinetics and Metabolism Studies
The compound can also be used in studies aimed at understanding its pharmacokinetics—how it’s absorbed, distributed, metabolized, and excreted in the body. Such studies are essential for determining the compound’s safety and efficacy as a potential drug .
作用機序
The mechanism of action of this compound is not clear without further information. If it has biological activity, it could interact with various enzymes or receptors in the body. The specific mechanism of action would depend on the exact structure of the compound and the biological system in which it is active .
将来の方向性
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity (if any). It could potentially be used in the development of new pharmaceuticals, or in materials science for the development of new materials with unique properties .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide' involves the reaction of 2-amino-4-ethoxybenzoic acid with thionyl chloride to form 2-chloro-4-ethoxybenzoic acid. This intermediate is then reacted with potassium phthalimide to form the corresponding phthalimide derivative. The phthalimide group is then removed by reaction with hydrazine hydrate to form 2-amino-4-ethoxybenzoic acid hydrazide. This hydrazide is then reacted with 2-(benzenesulfonyl)pyrimidine-5-carboxylic acid to form the desired compound.", "Starting Materials": [ "2-amino-4-ethoxybenzoic acid", "thionyl chloride", "potassium phthalimide", "hydrazine hydrate", "2-(benzenesulfonyl)pyrimidine-5-carboxylic acid" ], "Reaction": [ "2-amino-4-ethoxybenzoic acid is reacted with thionyl chloride to form 2-chloro-4-ethoxybenzoic acid.", "2-chloro-4-ethoxybenzoic acid is reacted with potassium phthalimide to form the corresponding phthalimide derivative.", "The phthalimide group is removed by reaction with hydrazine hydrate to form 2-amino-4-ethoxybenzoic acid hydrazide.", "2-amino-4-ethoxybenzoic acid hydrazide is reacted with 2-(benzenesulfonyl)pyrimidine-5-carboxylic acid to form the desired compound." ] } | |
CAS番号 |
866810-54-0 |
製品名 |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
分子式 |
C20H19N3O5S2 |
分子量 |
445.51 |
IUPAC名 |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H19N3O5S2/c1-2-28-15-10-8-14(9-11-15)22-18(24)13-29-20-21-12-17(19(25)23-20)30(26,27)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,22,24)(H,21,23,25) |
InChIキー |
ACIMRXOPNMJHAE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



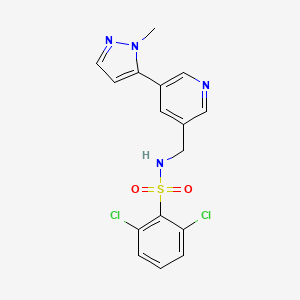
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2923710.png)
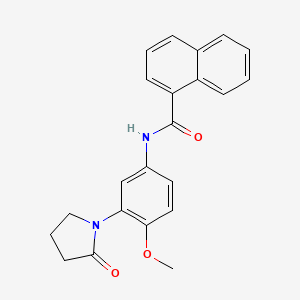

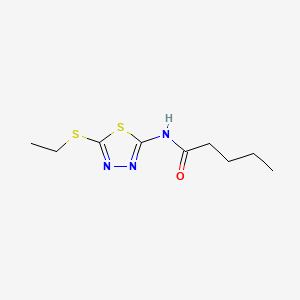
![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2923720.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2923721.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2923722.png)
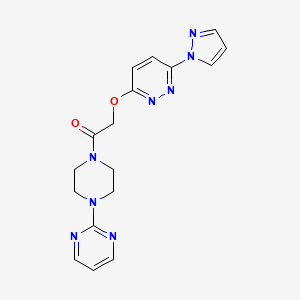
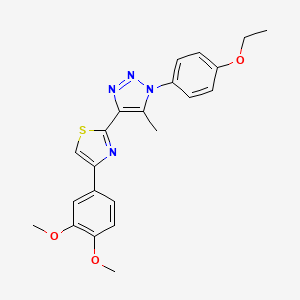
![2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2923727.png)
